Cortistatin-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

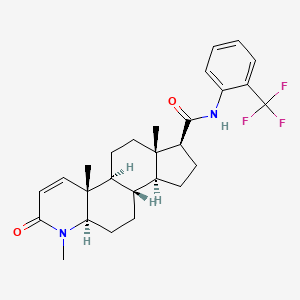

Cortistatin-8 is a neuropeptide that is expressed in inhibitory neurons of the cerebral cortex . It has a strong structural similarity to somatostatin . Unlike somatostatin, when infused into the brain, it enhances slow-wave sleep .

Synthesis Analysis

Cortistatin is a family of steroidal alkaloids with a unique pentacyclic skeleton . The synthesis of cortistatins, including Cortistatin-8, has been a major attraction in organic chemistry due to their potent anti-angiogenetic activities and scarcity in natural availability . The synthesis involves a chemoselective, tandem geminal dihalogenation of an unactivated methyl group, a reductive fragmentation/trapping/elimination of a bromocyclopropane, and a facile chemoselective etherification reaction .Molecular Structure Analysis

Cortistatin-8 has a chemical formula of C30H36N2O3 and a molecular weight of 472.620 . It is part of the cortistatin family of steroidal alkaloids, which are characterized by a unique pentacyclic skeleton .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cortistatin-8 include a chemoselective, tandem geminal dihalogenation of an unactivated methyl group, a reductive fragmentation/trapping/elimination of a bromocyclopropane, and a facile chemoselective etherification reaction . These reactions lead to the formation of the cortistatin A core, dubbed "cortistatinone" .Aplicaciones Científicas De Investigación

Anti-inflammatory Properties : Cortistatin has shown potential as an anti-inflammatory agent. It down-regulates the production of inflammatory mediators by endotoxin-activated macrophages and has been effective in protecting against lethality in various murine models of endotoxemia. This suggests its potential use in human septic shock treatment (González-Rey et al., 2006).

Therapeutic Effect in Autoimmune Disorders : In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, short-term systemic treatment with cortistatin reduced clinical severity and incidence. This indicates its potential as a therapy for multiple sclerosis and other autoimmune disorders (Souza-Moreira et al., 2013).

Inflammatory and Fibrotic Disorders Treatment : A molecularly engineered latent form of cortistatin has shown effectiveness in treating inflammatory bowel disease, scleroderma, and pulmonary fibrosis. This innovation allows for lower doses and fewer administrations compared to naive cortistatin (Campos-Salinas et al., 2022).

Role in Immunity, Pain, and Stress : Cortistatin plays a role in the central nervous and immune systems, including sleep induction, deactivation of inflammatory responses, and modulation of clinical pain. Its deficiency can result in exacerbated nociceptive responses to pain (González-Rey et al., 2015).

Growth Hormone Secretion : Cortistatin and somatostatin have similar effects on growth hormone (GH) secretion. A synthetic form of cortistatin, CST8, retains the GH secretagogue receptor-binding capacity and exhibits a dose-dependent effect on GH release (Luque et al., 2006).

Potential in Cancer Therapy : Cortistatin shows promise in cancer therapy, particularly due to its effects on autoimmune disorders, HIV infection, and several types of cancer. Network pharmacology methods have been used to explore its potential therapeutic objectives related to cancer (Christy et al., 2021).

Propiedades

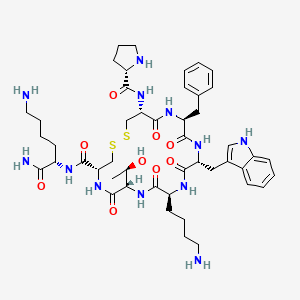

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63)/t27-,32+,33+,34+,35+,36-,37+,38+,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHALUVNIZLPZSZ-BPBAYLLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)C(=O)N[C@@H](CCCCN)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68N12O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cortistatin-8 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)